

# alpha-D-glucose-d7 structural formula and molecular weight.

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## Compound of Interest

Compound Name: *alpha-D-glucose-d7*

Cat. No.: *B12402036*

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## An In-depth Technical Guide to **alpha-D-glucose-d7**

This technical guide provides a comprehensive overview of the structural and molecular properties of **alpha-D-glucose-d7**, a deuterated isotopologue of alpha-D-glucose. This information is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize stable isotope-labeled compounds.

## Introduction

**alpha-D-glucose-d7** is a stable isotope-labeled form of alpha-D-glucose where seven hydrogen atoms have been replaced by deuterium atoms.[1][2] This labeling makes it a valuable tool in various research applications, particularly as a tracer in metabolic studies and for quantitation in pharmacokinetic analyses.[2] The incorporation of deuterium can influence the metabolic and pharmacokinetic profiles of molecules, a property that is leveraged in drug development.[1][2]

## Structural Formula

The structural formula of **alpha-D-glucose-d7** is identical to that of alpha-D-glucose in terms of its atomic connectivity and stereochemistry. The key difference is the isotopic substitution at seven specific positions.

The systematic IUPAC name for **alpha-D-glucose-d7** is (2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol.[3] This name indicates that

one deuterium atom is attached to each of the carbon atoms of the pyranose ring (C2, C3, C4, C5, and C6), and two deuterium atoms are attached to the exocyclic carbon atom (C6), replacing the hydrogens of the hydroxymethyl group.

The structure can be represented by the following SMILES notation: OC([2H])([2H])[C@]1([2H])O[C@H](O)[C@@H](O)[C@H]1O

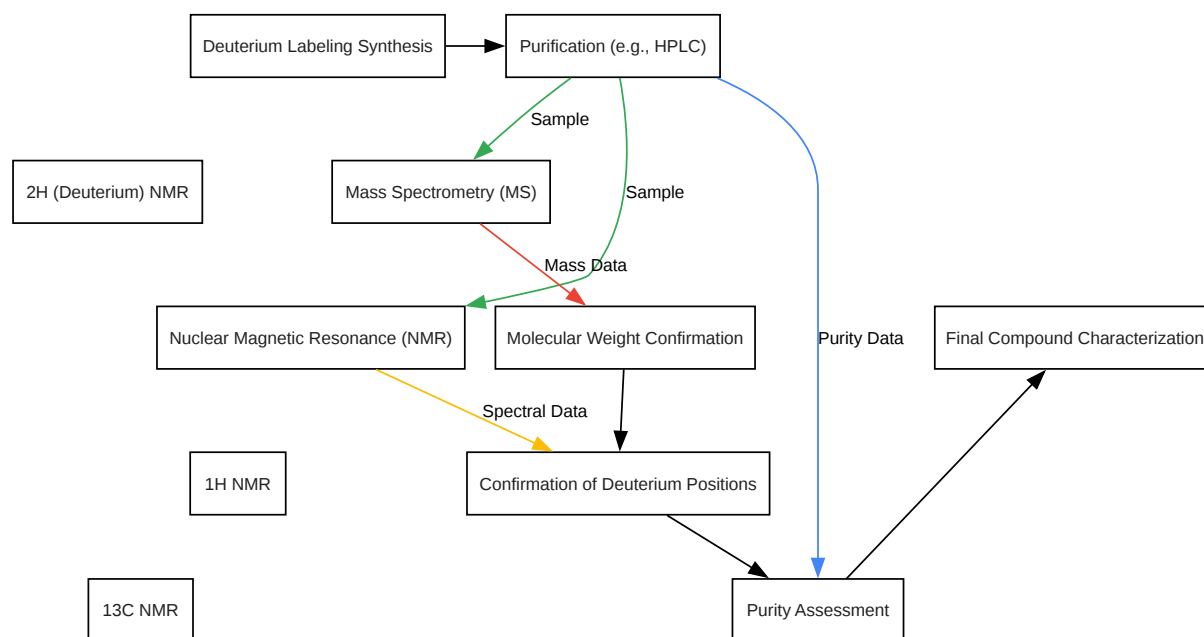
## Molecular Weight and Formula

The quantitative properties of **alpha-D-glucose-d7** are summarized in the table below, with the properties of its unlabeled counterpart provided for comparison.

Property	alpha-D-glucose-d7	alpha-D-glucose (unlabeled)
Molecular Formula	C <sub>6</sub> H <sub>5</sub> D <sub>7</sub> O <sub>6</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	187.20 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[8]</a>	180.16 g/mol <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	23403-54-5 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>	492-62-6 <a href="#">[6]</a>

## Experimental Characterization Workflow

The determination of the structural formula and molecular weight of an isotopically labeled compound like **alpha-D-glucose-d7** involves a standardized analytical workflow. This process ensures the correct molecular mass is confirmed and that the isotopic labels are in the correct positions. The following diagram illustrates a typical experimental workflow for the characterization of this compound.



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Caption: Workflow for the characterization of **alpha-D-glucose-d7**.

## Methodological Details

- **Synthesis and Purification:** The process begins with the chemical synthesis to incorporate deuterium atoms into the glucose molecule. Following synthesis, the product is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate **alpha-D-glucose-d7** from reactants and byproducts.
- **Mass Spectrometry (MS):** The purified compound is analyzed by high-resolution mass spectrometry to determine its exact molecular weight.[3] This confirms the successful incorporation of seven deuterium atoms, which results in a mass shift compared to the unlabeled compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Proton NMR is used to verify the positions of the deuterium labels. The absence of signals at specific chemical shifts, where protons would normally appear in alpha-D-glucose, confirms their replacement by deuterium.
  - $^{13}\text{C}$  NMR: Carbon-13 NMR helps to confirm the carbon skeleton of the molecule remains unchanged.
  - $^2\text{H}$  NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive evidence of the location and number of deuterium atoms in the molecule.
- Data Analysis: The data from MS and NMR are integrated to confirm the molecular weight, verify the precise location of the isotopic labels, and assess the overall purity of the synthesized compound. This leads to the final characterization of the **alpha-D-glucose-d7** molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

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## References

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